Ac-VDVAD-AFC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

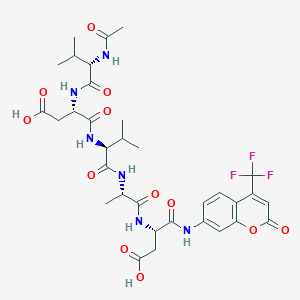

Ac-VDVAD-AFC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-2. Upon enzymatic cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified through its fluorescence. This compound is widely used in research to measure caspase-2 activity, with excitation and emission maxima at 400 nm and 505 nm, respectively .

Mechanism of Action

Target of Action

The primary target of Ac-VDVAD-AFC is caspase-2 , a cysteine-aspartic protease that plays a crucial role in programmed cell death, also known as apoptosis . Caspase-2 is part of the caspase family, which are key executioners of apoptosis .

Mode of Action

This compound acts as a fluorogenic substrate for caspase-2 . The compound contains a sequence of amino acids (VDVAD) that is a preferred cleavage site for caspase-2 . Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released . The release of AFC results in fluorescence, which can be used to quantify the activity of caspase-2 .

Biochemical Pathways

The cleavage of this compound by caspase-2 is part of the broader apoptosis pathway. Apoptosis is a form of programmed cell death that is essential for maintaining cellular homeostasis. Caspase-2, as an initiator caspase, can trigger the execution phase of apoptosis when activated . The fluorescence resulting from the cleavage of this compound provides a measure of caspase-2 activity, and thus, an indication of the initiation of apoptosis.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.

Result of Action

The cleavage of this compound by caspase-2 and the subsequent release of AFC result in fluorescence . This fluorescence is a direct result of the compound’s action and serves as a quantifiable measure of caspase-2 activity . As caspase-2 activity is associated with the initiation of apoptosis, an increase in fluorescence could indicate the onset of programmed cell death.

Biochemical Analysis

Biochemical Properties

Ac-VDVAD-AFC interacts with the enzyme caspase-2 . The interaction involves the cleavage of the this compound substrate by caspase-2, resulting in the release of AFC . This biochemical reaction allows for the quantification of caspase-2 activity .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for caspase-2 . Caspase-2 is an enzyme involved in the initiation of apoptosis, or programmed cell death . Therefore, the use of this compound can influence cell function by providing a measure of apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by caspase-2 . This cleavage releases AFC, which can then be quantified by its fluorescence . This provides a measure of caspase-2 activity, and by extension, a measure of apoptosis in the cell .

Metabolic Pathways

This compound is involved in the metabolic pathway of apoptosis, where it serves as a substrate for caspase-2

Preparation Methods

The synthesis of Ac-VDVAD-AFC (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the fluorogenic AFC group. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.

Coupling with AFC: The peptide is then coupled with 7-amino-4-trifluoromethylcoumarin to form the final product

Chemical Reactions Analysis

Ac-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions:

Enzymatic cleavage: Caspase-2 cleaves the peptide bond between the aspartic acid and the AFC group, releasing the fluorescent AFC.

Fluorescence detection: The released AFC can be detected and quantified using fluorescence spectroscopy

Scientific Research Applications

Ac-VDVAD-AFC (trifluoroacetate salt) has several applications in scientific research:

Cell biology: It is used to study apoptosis by measuring caspase-2 activity in cell death pathways.

Cancer research: Researchers use this compound to investigate the role of caspase-2 in cancer cell apoptosis.

Drug discovery: It is employed in high-throughput screening assays to identify potential caspase-2 inhibitors or activators.

Neuroscience: The compound is used to study neurodegenerative diseases where caspase-2 activity is implicated

Comparison with Similar Compounds

Ac-VDVAD-AFC (trifluoroacetate salt) is unique due to its specific recognition by caspase-2 and the release of a highly fluorescent AFC group. Similar compounds include:

Ac-DEVD-AFC: A fluorogenic substrate for caspase-3.

Ac-IETD-AFC: A fluorogenic substrate for caspase-8.

Ac-LEHD-AFC: A fluorogenic substrate for caspase-9.

Ac-VDVAD-pNA: A colorimetric substrate for caspase-2, which releases p-nitroanilide instead of AFC

These compounds differ in their peptide sequences and the specific caspases they target, but they all serve as tools for studying caspase activity in various biological processes.

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQMJQIAIFEZJR-OIOUIRQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,propylester,(1S)-(9CI)](/img/new.no-structure.jpg)

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)

![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)